molecular formula C16H16Cl3NO4S B2769717 N1-(3,4-dimethoxyphenethyl)-2,3,4-trichlorobenzene-1-sulfonamide CAS No. 334974-53-7

N1-(3,4-dimethoxyphenethyl)-2,3,4-trichlorobenzene-1-sulfonamide

Cat. No.: B2769717
CAS No.: 334974-53-7
M. Wt: 424.72
InChI Key: ONZLGXDUKKISJO-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2,3,4-trichlorobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or aromatic compounds.

Scientific Research Applications

2,3,4-Trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2,3,4-trichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another compound with a similar backbone but different substituents.

    2-Chloro-3,4-dimethoxybenzil: Shares the dimethoxyphenyl group but has different reactivity and applications.

Uniqueness

2,3,4-Trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is unique due to its combination of trichloro and sulfonamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl3NO4S/c1-23-12-5-3-10(9-13(12)24-2)7-8-20-25(21,22)14-6-4-11(17)15(18)16(14)19/h3-6,9,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZLGXDUKKISJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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